molecular formula C21H22N2O B11946189 N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine CAS No. 853333-48-9

N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine

Cat. No.: B11946189
CAS No.: 853333-48-9
M. Wt: 318.4 g/mol
InChI Key: IFHVTDUBCHPYTA-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Substitution Reactions: The cyclopentyl and methoxyphenyl groups are introduced through substitution reactions. For instance, the methoxyphenyl group can be added via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

    Final Assembly: The final step involves coupling the substituted quinoline with cyclopentylamine under suitable conditions, such as heating in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide: Similar structure but with a carboxamide group instead of an amine.

    N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

853333-48-9

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

N-cyclopentyl-2-(4-methoxyphenyl)quinolin-4-amine

InChI

InChI=1S/C21H22N2O/c1-24-17-12-10-15(11-13-17)20-14-21(22-16-6-2-3-7-16)18-8-4-5-9-19(18)23-20/h4-5,8-14,16H,2-3,6-7H2,1H3,(H,22,23)

InChI Key

IFHVTDUBCHPYTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4CCCC4

Origin of Product

United States

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